3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine
Overview
Description
3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with various amino groups. The compound is protected with a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine typically involves multiple steps. One common method includes the protection of the amino groups using Boc anhydride, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various protected and deprotected amines, nitro derivatives, and secondary amines .
Scientific Research Applications
3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amino functionalities.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine involves its interaction with various molecular targets. The Boc group protects the amino functionalities, allowing selective reactions at other sites. The compound can act as a nucleophile in substitution reactions and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-amino-1-propanol
- N-Boc-4-amino-piperidine
- 3-(Boc-amino)phenylboronic acid pinacol ester
Uniqueness
3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine is unique due to its specific substitution pattern and the presence of multiple amino groups. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-18)12-5-4-6-13(19)9-12/h4-6,9,14-15H,7-8,10-11,18-19H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCOMNOCPUUCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661454 | |
Record name | tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-13-5 | |
Record name | Carbamic acid, [1-[2-amino-1-(3-aminophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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